molecular formula C14H9Cl3N2 B032023 (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile CAS No. 132252-58-5

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile

Cat. No.: B032023
CAS No.: 132252-58-5
M. Wt: 311.6 g/mol
InChI Key: YVPUHAUYKMGZAY-UHFFFAOYSA-N
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Description

(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C14H9Cl3N2 and its molecular weight is 311.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Diclazuril, the parent compound, is known to be a coccidiostat , suggesting that Diclazuril Impurity E may also target protozoan parasites.

Biochemical Pathways

Diclazuril has been shown to affect the intestinal morphology and secretory immunoglobulin a (siga) expression in chickens infected with eimeria tenella , suggesting that Diclazuril Impurity E might have similar effects.

Pharmacokinetics

Diclazuril, the parent compound, is known to be absorbed after oral administration and has a long plasma half-life , which may suggest similar pharmacokinetic properties for Diclazuril Impurity E.

Properties

IUPAC Name

2-(4-amino-2,6-dichlorophenyl)-2-(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPUHAUYKMGZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024927
Record name (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132252-58-5
Record name (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132252585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-AMINO-2,6-DICHLOROPHENYL)(4-CHLOROPHENYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F90988RS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 31.1 parts of 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (intermediate 1), 2 parts of a solution of 4% thiophene in methanol and 480 parts of methanol is hydrogenated in the Parr apparatus at 50 degrees C with 3 parts of 5% platinum-on-charcoal catalyst. After the calculated amount of hydrogen is taken up, the catalyst is filtered off, washed with tetrahydrofuran and the filtrate is evaporated in vacuo. The residue is crystallized from 160 parts of 2-propanol. The product is filtered off, washed with 2,2'-oxybispropane and dried, yielding 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile. (intermediate 2).
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